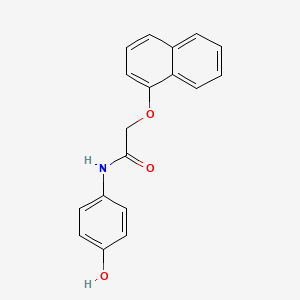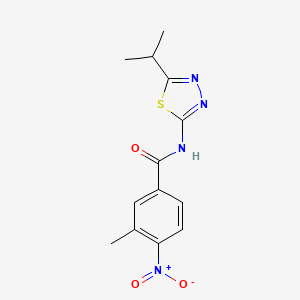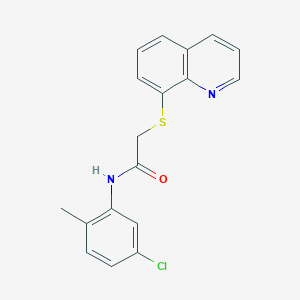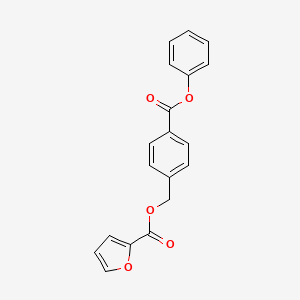![molecular formula C19H17NO3 B5830777 N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide, also known as BI-1, is a small molecule that has been studied extensively for its potential therapeutic applications in various diseases. BI-1 was initially identified as a suppressor of Bax-induced apoptosis, a key process in programmed cell death. Since then, BI-1 has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, but it is thought to involve the regulation of calcium homeostasis and the inhibition of mitochondrial permeability transition. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to interact with several proteins involved in these processes, including Bax, Bcl-2, and VDAC.
Biochemical and Physiological Effects
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of apoptosis, the regulation of calcium homeostasis, and the modulation of mitochondrial function. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is its small size and ease of synthesis, making it a viable option for large-scale production. However, N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. One area of focus could be the development of more potent and selective N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide analogs, which could have improved therapeutic efficacy. Another area of research could be the investigation of the role of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, further studies on the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide could provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2,3-dihydro-1H-indene-1,3-dione to form 4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde. This intermediate is then reacted with n-butylamine to form N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have anti-apoptotic, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for further research.
Propriétés
IUPAC Name |
N-[4-(1,3-dioxoinden-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-5-16(21)20-13-10-8-12(9-11-13)17-18(22)14-6-3-4-7-15(14)19(17)23/h3-4,6-11,17H,2,5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVHSKCNOAJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)

![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)

![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)

![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)

![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)